molecular formula C6H12BrNO B2720323 (3R,4S)-4-Bromo-N,N-dimethyloxolan-3-amine CAS No. 2241140-80-5

(3R,4S)-4-Bromo-N,N-dimethyloxolan-3-amine

Cat. No.: B2720323
CAS No.: 2241140-80-5
M. Wt: 194.072
InChI Key: GWIYJJBRNZEKKP-PHDIDXHHSA-N
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Description

(3R,4S)-4-Bromo-N,N-dimethyloxolan-3-amine is a useful research compound. Its molecular formula is C6H12BrNO and its molecular weight is 194.072. The purity is usually 95%.
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Scientific Research Applications

Atmospheric Chemistry and Nucleation Processes

Amines significantly enhance atmospheric nucleation processes. Kurtén et al. (2008) investigated the role of different amines, including structures similar to (3R,4S)-4-Bromo-N,N-dimethyloxolan-3-amine, in sulfuric acid-water nucleation in the atmosphere. Their study found that amines are more effective than ammonia in assisting both neutral and ion-induced sulfuric acid-water nucleation, due to the stronger binding affinity of amine-H2SO4 complexes. This implies that amines might play a crucial role in atmospheric particle formation and growth, potentially impacting cloud formation and climate change Kurtén, Loukonen, Vehkamäki, & Kulmala, 2008.

Synthetic Methodologies

The development of new synthetic methodologies often involves the use of amines as intermediates or catalysts. For example, organolanthanide complexes have been employed for the regioselective intermolecular hydroamination of alkenes and alkynes, showcasing the versatility of amines in catalysis and organic synthesis. Ryu, Li, & Marks (2003) demonstrated the efficiency of these complexes in generating a variety of amines and imines, highlighting the potential for this compound and related structures in synthetic applications Ryu, Li, & Marks, 2003.

Carbon Capture Technologies

Amines play a pivotal role in carbon capture technologies, particularly in the capture and sequestration of CO2 from industrial emissions. Kortunov et al. (2015) studied the reaction mechanisms of carbon dioxide with liquid amines in non-aqueous systems, uncovering evidence for the formation of carbamic acids and zwitterionic species. This research underscores the importance of understanding the fundamental interactions between amines and CO2 to develop more efficient carbon capture solutions Kortunov, Siskin, Baugh, & Calabro, 2015.

Amine-based Surfactants and Materials Science

The structural versatility of amines, including this compound, allows for their use in the design of novel surfactants and materials. Yoshimura et al. (2012) synthesized novel star-shaped trimeric quaternary ammonium bromide surfactants and characterized their adsorption and aggregation properties. This work demonstrates the potential of amines in creating materials with unique properties, such as enhanced surface activity and self-assembly capabilities, which can be applied in various fields including drug delivery and nanotechnology Yoshimura, Kusano, Iwase, Shibayama, Ogawa, & Kurata, 2012.

Properties

IUPAC Name

(3R,4S)-4-bromo-N,N-dimethyloxolan-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12BrNO/c1-8(2)6-4-9-3-5(6)7/h5-6H,3-4H2,1-2H3/t5-,6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWIYJJBRNZEKKP-PHDIDXHHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1COCC1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@@H]1COC[C@H]1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2241140-80-5
Record name rac-(3R,4S)-4-bromo-N,N-dimethyloxolan-3-amine
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